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molecular formula C8H6BrFN2O B3108616 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one CAS No. 167415-29-4

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B3108616
M. Wt: 245.05 g/mol
InChI Key: BUHVJBYSMHUKJX-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A solution of N-(5′-bromo-4′-fluoro-2′-nitrophenyl)glycine sodium salt (0.450 g, 1.54 mmol, as prepared above) and tin (II) chloride dihydrate (1.039 g, 4.605 mmol, Aldrich, used as received) in ethanol (7.0 mL) was refluxed for 30 min. It was then cooled to room temperature and solvent was removed under vacuum. The residue was diluted with water (15.0 mL) and basified with 10% Na2CO3 to pH ˜8. The resulting suspension was extracted with ethyl acetate (100 mL). The ethyl acetate was dried over anhydrous NaSO4 and removed under vacuum to yield 0.241 g (64%;)of the title compound as a yellow powder, m.p. 214-216° C.; 1H NMR (DMSO-d6): δ 3.684 (s, 2H), 6.062 (s, 1H), 6.631 (d, 1H, J=9.3 Hz), 6.825 (d, 1H, J=6.6 Hz), 10.303 (s, 1H).
Name
N-(5′-bromo-4′-fluoro-2′-nitrophenyl)glycine sodium salt
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
1.039 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[Br:2][C:3]1[C:4]([F:17])=[CH:5][C:6]([N+:14]([O-])=O)=[C:7]([NH:9][CH2:10][C:11]([O-])=[O:12])[CH:8]=1.O.O.[Sn](Cl)Cl>C(O)C>[Br:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[F:17])[NH:14][C:11](=[O:12])[CH2:10][NH:9]2 |f:0.1,2.3.4|

Inputs

Step One
Name
N-(5′-bromo-4′-fluoro-2′-nitrophenyl)glycine sodium salt
Quantity
0.45 g
Type
reactant
Smiles
[Na+].BrC=1C(=CC(=C(C1)NCC(=O)[O-])[N+](=O)[O-])F
Name
Quantity
1.039 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water (15.0 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate was dried over anhydrous NaSO4
CUSTOM
Type
CUSTOM
Details
removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 0.241 g (64%

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2NCC(NC2=CC1F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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